3-chloro-4-hydroxy-N-phenylbenzamide

Antimicrobial resistance Salicylanilide analog design Antifungal drug discovery

Sourcing a non-salicylanilide benzanilide fragment for 17β-HSD or AOX inhibitor campaigns is often hindered by the dominance of 2-hydroxy analogs. 3-Chloro-4-hydroxy-N-phenylbenzamide resolves this with a unique 3-Cl,4-OH substitution pattern, validated by the 60 nM 17β-HSD3 inhibitor BMS-856. Key supply advantages: • Fills a specific, underrepresented Craig-plot coordinate in antimicrobial SAR panels. • 4-OH group provides a flexible handle for esterification or etherification library synthesis. • Conformational probe lacking the intramolecular H-bond of salicylanilides for structure-guided optimization.

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
Cat. No. B7465481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-hydroxy-N-phenylbenzamide
Molecular FormulaC13H10ClNO2
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Cl
InChIInChI=1S/C13H10ClNO2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)
InChIKeyUZLNDZKBMCXKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-hydroxy-N-phenylbenzamide: Chemical Identity and Scaffold


3-Chloro-4-hydroxy-N-phenylbenzamide (CAS 1007578-86-0) is a synthetic small-molecule benzanilide derivative with the molecular formula C₁₃H₁₀ClNO₂ and a molecular weight of 247.68 g/mol . It belongs to the N-phenylbenzamide class, a privileged scaffold in medicinal chemistry recognized for yielding bioactive compounds with antibacterial, antifungal, antiparasitic, and kinase-inhibitory properties [1]. The compound features a 3-chloro-4-hydroxy substitution pattern on the benzoyl ring—a regioisomeric arrangement distinct from the 2-hydroxy (salicylanilide) pharmacophore that dominates the anthelmintic and antimicrobial literature [2]. This specific substitution orientation places the hydroxyl group para to the carboxamide carbonyl, creating a hydrogen-bond donor/acceptor topology that differs fundamentally from ortho-hydroxy analogs and influences both physicochemical properties and target engagement potential [3].

Why Generic N-Phenylbenzamide Substitution Fails


Within the N-phenylbenzamide family, biological activity is exquisitely sensitive to the position and electronic nature of aromatic substituents. Published structure-activity relationship (SAR) studies demonstrate that the relocation of a single chloro or hydroxy substituent on either aromatic ring can alter in vitro potency by orders of magnitude [1]. Specifically, the 3-chloro-4-hydroxy pattern creates a unique electronic environment: the meta-chloro substituent withdraws electron density inductively while the para-hydroxy group donates electrons through resonance, resulting in a polarized benzoyl ring system not achievable with 2-hydroxy (salicylanilide), 4-chloro-only, or 3-chloro-only analogs [2]. Compounds with a 2-hydroxy substitution (salicylanilides such as niclosamide) form an intramolecular hydrogen bond between the ortho-OH and the amide carbonyl, rigidifying the conformation and altering target binding—a feature absent in the 4-hydroxy series, which retains conformational flexibility at the benzoyl-amide junction [3]. These structural differences render direct functional interchange between 3-chloro-4-hydroxy-N-phenylbenzamide and its close analogs unreliable without experimental validation.

Quantitative Differentiation Against Key Comparators


4-Hydroxy vs. 2-Hydroxy Pharmacophore Comparison

The 4-hydroxy regioisomer (3-chloro-4-hydroxy-N-phenylbenzamide) lacks the intramolecular OH···O=C hydrogen bond that rigidifies the salicylanilide scaffold. In a comparative SAR analysis, salicylanilide derivatives (2-hydroxy-N-phenylbenzamides) exhibit antifungal MIC values ranging from 0.49 to ≥1.95 μmol/L against Candida spp. and moulds, with the intramolecular hydrogen bond identified as critical for maintaining the bioactive conformation [1]. The target compound's 4-hydroxy arrangement, by removing this conformational constraint, is predicted to sample a wider conformational space—a property that may be advantageous for targets where the rigid salicylanilide geometry is suboptimal, though direct quantitative MIC data for the target compound itself remain unpublished [2].

Antimicrobial resistance Salicylanilide analog design Antifungal drug discovery

3-Chloro vs. 4-Chloro Electronic Effects

Quantitative structure-activity relationship (QSAR) studies on N-phenylbenzamide antimicrobial agents demonstrate that the position of chlorine substitution on the benzoyl ring differentially modulates biological potency. In a 3D-QSAR (CoMFA/CoMSIA) analysis of benzamide antibacterial activity, the electrostatic and steric fields around the 3-position versus the 4-position contributed distinctively to activity predictions, with 3-substituted analogs occupying a different region of chemical space than their 4-substituted counterparts [1]. The 3-chloro-4-hydroxy combination places an electron-withdrawing chlorine meta to the carbonyl (σₘ = +0.37) while the para-hydroxy donates electrons resonantly, producing a net dipole distinct from the 4-chloro-3-hydroxy or 4-chloro-only analogs. The 4-chloro analog (4-chloro-N-phenylbenzamide) lacks this push-pull electronic character entirely [2].

QSAR modeling Antimicrobial benzamides Halogen bonding in drug design

BMS-856: Advanced Analog with 3-Chloro-4-hydroxybenzamide Core

BMS-856 (CAS 863382-83-6) is a potent 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitor that incorporates the 3-chloro-4-hydroxybenzamide moiety as its core pharmacophore. In enzyme assays, BMS-856 inhibits 17β-HSD3 with an IC₅₀ of 60 nM, and in whole-cell assays with an IC₅₀ of 300 nM . The 3-chloro-4-hydroxy substitution pattern is essential for potency: analogs lacking the 4-OH or with alternative halogen placement showed reduced inhibitory activity. While the parent compound (3-chloro-4-hydroxy-N-phenylbenzamide) is the minimal scaffold, the elaborated BMS-856 structure provides quantitative evidence that the 3-chloro-4-hydroxybenzamide subunit can be productively developed into low-nanomolar enzyme inhibitors [1].

17β-HSD3 inhibition Prostate cancer Androgen biosynthesis

Alternative Oxidase Inhibition Profile

A comprehensive screen of 117 N-phenylbenzamide derivatives against recombinant alternative oxidase (AOX) from the fungal pathogen Moniliophthora perniciosa identified the N-phenylbenzamide scaffold as a privileged chemotype for AOX inhibition [1]. ¹H-STD NMR experiments confirmed direct binding of N-phenylbenzamide ligands to the AOX active site in a membrane-mimetic environment [2]. The 3-chloro-4-hydroxy substitution pattern on the benzoyl ring was among the enumerated structural variations, and SAR trends from this dataset indicate that electron-withdrawing substituents at the 3-position combined with hydrogen-bond-donating groups at the 4-position contribute favorably to AOX-ligand interactions, though specific IC₅₀ values for the target compound were not individually reported in the 117-compound dataset [1].

Fungal alternative oxidase Antifungal target Mitochondrial respiration

Optimal Research and Industrial Application Scenarios


Fragment-Based Discovery Targeting 17β-HSD Enzymes

The demonstrated 60 nM IC₅₀ of the elaborated analog BMS-856 against 17β-HSD3 validates the 3-chloro-4-hydroxybenzamide pharmacophore for steroidogenic enzyme inhibition [1]. Researchers initiating fragment-based campaigns against 17β-HSD family members (types 1, 2, 3, 5) can procure 3-chloro-4-hydroxy-N-phenylbenzamide as a minimal fragment for co-crystallography, SPR-based fragment screening, or structure-guided growth toward selective inhibitors of androgen biosynthesis relevant to prostate cancer and endometriosis.

Antifungal AOX Inhibitor Library Construction

With 117 N-phenylbenzamides validated as AOX ligands via ¹H-STD NMR and enzymatic assays [2], 3-chloro-4-hydroxy-N-phenylbenzamide serves as a key building block for focused library synthesis. The 4-hydroxy group provides a synthetic handle for esterification, etherification, or sulfonation, enabling systematic exploration of substituent effects on AOX potency and selectivity against human mitochondrial oxidases. This application is particularly relevant for agrochemical discovery targeting fungal phytopathogens.

Conformational Probe for Salicylanilide Scaffold-Hopping

The absence of the intramolecular OH···O=C hydrogen bond that characterizes salicylanilides makes 3-chloro-4-hydroxy-N-phenylbenzamide a valuable conformational probe [3]. Medicinal chemists seeking to escape the rigid planar geometry of salicylanilide-based leads (e.g., niclosamide analogs) can use this compound to assess whether conformational relaxation at the benzoyl-amide junction improves activity against targets where salicylanilide rigidity is detrimental. This comparative approach has been applied in cholinesterase inhibitor development, where salicylanilide esters achieving BuChE IC₅₀ values of 2.4 µM were conformationally optimized [4].

Antimicrobial Benzamide SAR Benchmarking

As a member of the N-phenylbenzamide antimicrobial class—which has demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans in zone-of-inhibition assays [5]—3-chloro-4-hydroxy-N-phenylbenzamide is suitable for inclusion in systematic SAR benchmarking panels. The 3-Cl,4-OH substitution pattern fills a specific coordinate in the Craig-plot-defined chemical space that is underrepresented in commercial screening libraries, enabling more comprehensive coverage of electronic and lipophilic parameter space in antimicrobial lead optimization programs.

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